

An In-depth Technical Guide to Methyl 2-chloroquinazoline-8-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-chloroquinazoline-8-carboxylate

Cat. No.: B578165

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 2-chloroquinazoline-8-carboxylate**, a key building block in the synthesis of diverse quinazoline-based compounds with significant potential in pharmaceutical research. This document outlines its chemical and physical properties, provides a putative synthesis protocol, and explores its potential biological applications and mechanisms of action based on current research into related quinazoline derivatives.

Core Chemical and Physical Properties

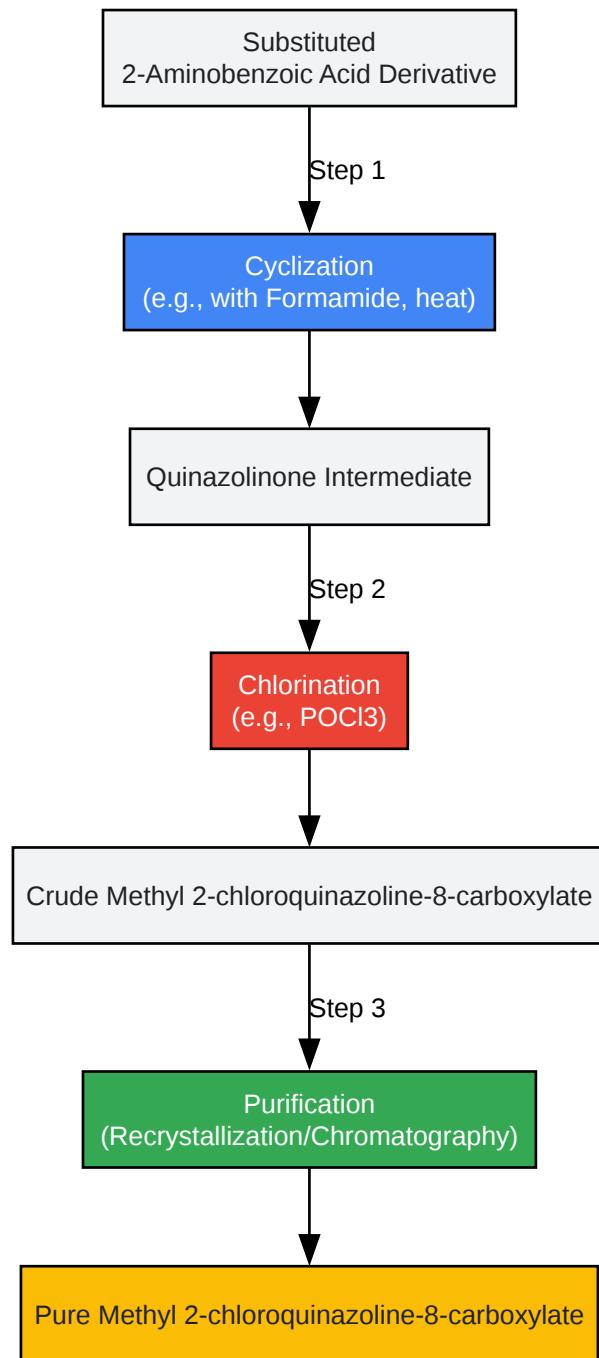
Methyl 2-chloroquinazoline-8-carboxylate is a heterocyclic organic compound with a quinazoline core structure. Its chemical properties make it a versatile intermediate for further functionalization, particularly in the development of kinase inhibitors and other targeted therapies.[\[1\]](#)

Property	Value	Source
Molecular Formula	C10H7ClN2O2	[2] [3] [4]
Molecular Weight	222.63 g/mol	[2] [3] [5]
CAS Number	1217269-81-2	[2]
Appearance	White crystals (typical for related compounds)	[6]
Purity	≥97% (commercially available)	[2]
Storage	Inert atmosphere, 2-8°C	[7]
SMILES	<chem>COC(=O)C1=CC=CC2=CN=C(N=C21)Cl</chem>	[7]

Synthesis and Experimental Protocols

The synthesis of quinazoline derivatives often involves cyclization reactions from substituted anilines. While a specific protocol for **Methyl 2-chloroquinazoline-8-carboxylate** is not detailed in the provided literature, a general synthetic approach can be inferred from established methods for similar compounds.

A plausible synthetic route would involve the reaction of a suitably substituted anthranilic acid derivative. The following is a generalized experimental protocol for the synthesis of a chloroquinazoline derivative, which can be adapted for **Methyl 2-chloroquinazoline-8-carboxylate**.


General Protocol for the Synthesis of Chloroquinazoline Derivatives:

- Starting Materials: A substituted 2-aminobenzoic acid (in this case, Methyl 2-amino-3-formylbenzoate or a related precursor).
- Cyclization: The initial step typically involves the reaction of the aminobenzoic acid derivative with a source of the C2 carbon of the quinazoline ring, such as formamide or a similar reagent, often under heating to induce cyclization to the quinazolinone intermediate.

- Chlorination: The resulting quinazolinone is then chlorinated to introduce the chloro group at the 2-position. This is commonly achieved using a chlorinating agent like phosphorus oxychloride (POCl_3) or thionyl chloride (SOCl_2), often with a catalytic amount of a base like N,N-dimethylformamide (DMF).
- Work-up and Purification: After the reaction is complete, the mixture is carefully quenched, typically with ice water, to precipitate the crude product. The solid is then collected by filtration, washed, and purified, usually by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography to yield the pure **Methyl 2-chloroquinazoline-8-carboxylate**.

The following diagram illustrates a generalized workflow for the synthesis of a 2-chloroquinazoline derivative.

Generalized Synthesis Workflow

Hypothetical Kinase Inhibition Pathway

Hypothetical Kinase Inhibition Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. METHYL 4-CHLOROQUINAZOLINE-8-CARBOXYLATE [myskinrecipes.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Methyl 2-chloroquinazoline-8-carboxylate | C10H7ClN2O2 | CID 46835708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Methyl 2-chloroquinazoline-6-carboxylate | C10H7ClN2O2 | CID 57415838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. achmem.com [achmem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2-chloroquinazoline-8-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b578165#methyl-2-chloroquinazoline-8-carboxylate-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

